molecular formula C19H16N2O2S B2913031 2-(4-Benzylbenzamido)thiophene-3-carboxamide CAS No. 920434-56-6

2-(4-Benzylbenzamido)thiophene-3-carboxamide

Cat. No.: B2913031
CAS No.: 920434-56-6
M. Wt: 336.41
InChI Key: BGUPRJCMPBVBMN-UHFFFAOYSA-N
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Description

2-(4-Benzylbenzamido)thiophene-3-carboxamide is a synthetic organic compound built around a thiophene-carboxamide scaffold, a structure of significant interest in modern medicinal chemistry and anticancer drug discovery. The thiophene ring serves as a privileged pharmacophore, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecule drugs over the past decade. Its aromaticity and planarity enhance receptor binding, while the sulfur atom can participate in unique drug-receptor interactions, improving physicochemical properties and metabolic stability . This compound is part of a promising class of molecules investigated for their antiproliferative potential. Research on novel compounds featuring a thiophene carboxamide scaffold has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The proposed mechanisms of action for such compounds include the induction of apoptosis (programmed cell death) through the activation of executioner caspases 3/7, mitochondrial depolarization, and the disruption of reactive oxygen species (ROS) homeostasis . The structural motif of a benzamido group linked to a thiophene carboxamide is also found in compounds investigated as dual inhibitors of calpain enzymes and ROS, targets relevant in disease pathologies . Applications & Research Value • Anticancer Research: Serves as a key intermediate or target molecule for developing novel chemotherapeutic agents. Its scaffold is associated with mechanisms such as caspase activation and mitochondrial dysfunction in cancer cells . • Medicinal Chemistry: The structure offers sites for further synthetic modification, allowing researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity . • Biochemical Tool: Useful for studying cell death pathways and enzyme inhibition related to calpain and oxidative stress . Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnosis, therapeutic use, or any form of consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(4-benzylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c20-17(22)16-10-11-24-19(16)21-18(23)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-11H,12H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPRJCMPBVBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Benzylbenzamido)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-benzylbenzoic acid with thiophene-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

2-(4-Benzylbenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Benzylbenzamido)thiophene-3-carboxamide is an organic compound with a thiophene ring substituted with a benzamido group and a benzyl moiety. It belongs to the class of thiophene derivatives, known for diverse biological activities and applications in medicinal chemistry. The presence of both thiophene and amide functionalities contributes to its unique chemical properties, making it a subject of interest in fields like drug discovery and organic synthesis.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex thiophene derivatives.
  • Biology The compound has shown potential as a kinase inhibitor and has been studied for its anti-cancer properties.
  • Medicine It is being investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its ability to modulate amyloid-beta aggregation.
  • Industry Thiophene derivatives, including this compound, are used in the development of organic semiconductors and corrosion inhibitors.

Thiophene derivatives, including this compound, have been investigated for their biological activities, with studies indicating that similar compounds exhibit antibacterial and antifungal properties. Related thiophene-3-carboxamide derivatives have demonstrated significant activity against various pathogens, suggesting potential therapeutic applications in treating infections. Moreover, compounds with similar structures have been studied for their ability to activate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response and has implications in cancer therapy.

Interaction studies involving this compound focus on its binding affinity with biological targets, particularly proteins involved in immune responses. Research indicates that derivatives of benzo[b]thiophene can form significant interactions with STING protein, enhancing immune activation. These interactions often involve hydrogen bonds and π-π stacking interactions that stabilize the binding conformation. Such studies are crucial for understanding the mechanism of action and optimizing the efficacy of this compound in therapeutic contexts.

Potential applications in optoelectronic devices

This compound belongs to a class of compounds known as benzenesulfonamide thiophene carboxamides. Research in material science has explored this class of compounds for their potential applications in optoelectronic devices due to their acceptor-donor-acceptor (A-D-A) molecular architecture. The A-D-A structure allows for efficient transfer of charge carriers, a desirable property for applications in organic solar cells and light-emitting diodes.

Compounds with Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
BenzothiopheneSimplified structure without benzamido or methyl groupsBasic thiophene framework
Benzamide DerivativesSimilar amide functional groups but different core structuresVarying biological activities based on substituents
Thiazole DerivativesThiazole ring instead of benzothiopheneDifferent reactivity patterns due to sulfur positioning

Mechanism of Action

The mechanism of action of 2-(4-Benzylbenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide, thereby preventing the formation of toxic aggregates. This mechanism is particularly relevant in the context of Alzheimer’s disease research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of thiophene-3-carboxamides is highly dependent on substituents at the 2nd and 3rd positions. Below is a comparative analysis with key analogs:

Pharmacological Insights

AChE Inhibition () :

  • Compound 122 (60% inhibition) outperforms donepezil (40%) in acetylcholinesterase (AChE) inhibition, likely due to the 4-methoxyphenylpiperazine group enhancing target binding. The benzyl group in 2-(4-benzylbenzamido)thiophene-3-carboxamide may offer similar or improved CNS penetration but requires empirical validation .

Antioxidant Activity (): Polar groups like cyanoacetamido (Compound 92a) or carboxamide (as in the target compound) improve free radical scavenging by increasing electron-donating capacity. The benzyl group’s hydrophobicity may reduce solubility but enhance membrane interaction .

Antimicrobial Activity (): Substituted benzamido groups (e.g., 4-methoxy or 4-methyl in Compounds I and II) demonstrate that electron-donating groups enhance antimicrobial efficacy.

Kinase Inhibition () :

  • TCS, with 3,4-dimethoxybenzamido, shows potent FLT-3 inhibition (IC50 = 10 nM), suggesting that electron-rich aromatic substituents improve kinase affinity. The benzyl group’s neutral hydrophobicity may position the target compound for different kinase targets .

Biological Activity

2-(4-Benzylbenzamido)thiophene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a benzamido group and a benzyl moiety. The structural formula can be represented as follows:

C19H16N2O2S\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This compound belongs to the class of thiophene derivatives, which are known for their wide range of applications in medicinal chemistry due to their unique chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been studied for its potential to activate the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in immune responses and has implications in cancer therapy. The interactions often involve hydrogen bonds and π-π stacking interactions that stabilize the binding conformation with target proteins.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that related compounds have demonstrated efficacy against various pathogens, suggesting potential therapeutic applications in treating infections.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. For instance, it has been shown to provide protection against amyloid-beta-induced cytotoxicity in neuronal cell lines, indicating its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity

The compound is also being explored for its anticancer properties. It has shown promise as a kinase inhibitor , which is crucial for regulating cell growth and proliferation. By inhibiting specific kinases, it may help in controlling cancer cell growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
Benzothiophene Simplified structure without benzamido or methyl groupsBasic thiophene framework
Benzamide Derivatives Similar amide functional groups but different core structuresVarying biological activities based on substituents
Thiazole Derivatives Thiazole ring instead of benzothiopheneDifferent reactivity patterns due to sulfur positioning

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research within medicinal chemistry.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
  • Neuroprotection : In a neuroprotective study involving mouse hippocampal neuronal HT22 cells, this compound was found to significantly reduce cytotoxicity induced by amyloid-beta aggregates, providing insights into its mechanism as a protective agent against neurodegeneration.
  • Cancer Treatment Potential : Research exploring the kinase inhibition properties revealed that this compound effectively inhibited several cancer-related kinases, leading to reduced proliferation of cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-benzylbenzamido)thiophene-3-carboxamide derivatives?

Methodological Answer: A general synthetic route involves coupling 2-amino-thiophene-3-carboxamide with substituted aryl acetic acids using carbodiimide reagents (e.g., EDC) under mild conditions. For example, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide was synthesized by reacting 2-amino-3-carboxamide derivatives with aryl acetic acids in yields of 50–80% . Key steps include:

  • Activation of carboxylic acids with EDC.
  • Nucleophilic attack by the amino group on the thiophene ring.
  • Purification via column chromatography or recrystallization.

Q. Which structural features are critical for JNK inhibitory activity in thiophene-3-carboxamide derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies highlight:

  • 3-Carboxamide position : Replacement with ester (compound 5b) or cyano (5c) groups reduces activity (IC50 > 100 μM vs. 5.4 μM for unsubstituted analogs) .
  • Thiophene core : Substitution with phenyl abolishes activity (IC50 > 100 μM) .
  • Substituents at 4/5 positions : Methyl groups decrease potency (e.g., 5d, IC50 > 25 μM), while unsubstituted derivatives retain activity .

Q. How can researchers validate the structural integrity of synthesized derivatives?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons, carboxamide NH2 signals).
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+).
  • HPLC purity analysis : Ensure >95% purity using reverse-phase C18 columns .

Advanced Research Questions

Q. How do thiophene-3-carboxamide derivatives achieve selectivity among JNK isoforms (JNK1/2/3)?

Methodological Answer: Selectivity profiling against kinase panels reveals isoform-specific interactions. For example, compound 25 showed preferential inhibition of JNK1/2 (IC50 = 5–7 μM) over JNK3 (IC50 = 26 μM) due to steric and electrostatic differences in the ATP-binding pocket. Key methods include:

  • Kinase inhibition assays : LanthaScreen™ platform for JNK1/2/3 activity .
  • Docking studies : Hydrophobic interactions with Val 118 and hydrogen bonding with Gln 37 in JNK1/2 enhance selectivity .

Q. How can discrepancies between biochemical and cellular assay data be resolved?

Methodological Answer: Contradictions often arise from assay conditions or cell permeability. For instance, compound 25 showed an IC50 of 7.5 μM in cell-based c-Jun phosphorylation assays vs. 26 μM in biochemical assays . Mitigation strategies:

  • Use orthogonal assays (e.g., DELFIA displacement vs. LanthaScreen kinase activity).
  • Optimize cell permeability via logP adjustments (target range: 2–3).
  • Validate target engagement with cellular thermal shift assays (CETSA).

Q. What molecular modeling approaches elucidate dual binding modes (ATP and JIP sites)?

Methodological Answer: Docking into JNK1’s ATP and JIP1-binding pockets (PDB: 1UKI) reveals:

  • ATP site : Carboxamide NH2 forms hydrogen bonds with Gln 37 and Met 111 .
  • JIP1 site : Hydrophobic interactions with Val 118 and Asn 114 stabilize binding .
  • Validation : Compare docking scores with SAR data (e.g., methyl substitution effects).

Q. How do researchers address in vivo instability of thiophene-carboxamide derivatives?

Methodological Answer: Strategies to improve pharmacokinetics include:

  • Metabolic blocking : Introduce fluorine or methyl groups at vulnerable positions.
  • Prodrug design : Mask carboxamide as esters (e.g., ethyl ester) for enhanced absorption .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots.

Data Contradiction Analysis

Q. How to interpret conflicting SAR data between in vitro and cell-based assays?

Methodological Answer: Example: A compound may show strong JNK inhibition in vitro but weak cellular activity due to poor membrane permeability.

  • Permeability testing : Use Caco-2 monolayers or PAMPA assays.
  • Efflux transporter screening : Check for P-gp or BCRP substrate behavior.
  • Metabolite identification : LC-MS/MS to detect intracellular degradation .

Key Tables from Evidence

Structural Modification Impact on JNK1 IC50 Reference
Replacement of 3-carboxamide with ester>100 μM
4,5-Dimethyl substitution>25 μM
Unsubstituted thiophene derivative5.4 μM
Assay Type Compound 25 IC50 Reference
Biochemical (LanthaScreen)26.0 μM
Cellular (c-Jun phosphorylation)7.5 μM

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